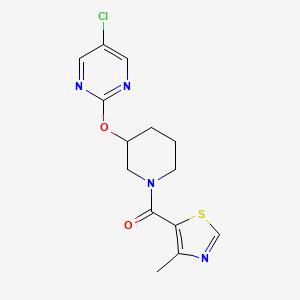

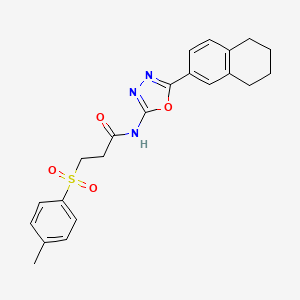

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds involving chloropyrimidinyl and methylthiazolyl groups often requires multi-step chemical reactions, starting from basic substrates to more complex intermediates. For instance, compounds similar to the one are synthesized through reactions such as nucleophilic substitution, condensation, and cyclization, employing a variety of reagents and catalysts to achieve the desired molecular architecture. These synthetic routes are meticulously designed to introduce specific functional groups, optimize yields, and ensure selectivity for the target compound.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the spatial arrangement of atoms, molecular conformation, and connectivity. For example, the structure of a related compound, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone," was confirmed through XRD studies, indicating specific intermolecular interactions and confirming the molecular geometry (Lakshminarayana et al., 2009).

Aplicaciones Científicas De Investigación

Antibacterial Properties

Compounds structurally related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone have been explored for their antibacterial properties. Piperazinyl oxazolidinones, for instance, display significant activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, with certain derivatives showing in vivo potency comparable to linezolid, a clinically significant antibiotic (Tucker et al., 1998).

Antimicrobial Activity

New pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, demonstrate promising antimicrobial properties. Some of these compounds exhibit antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Potential

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structural elements akin to the queried compound, has shown potential for anticancer activity. These compounds were evaluated against a 60 cancer cell line panel at the National Cancer Institute, USA, with some exhibiting high potency (Katariya et al., 2021).

Dipeptidyl Peptidase IV Inhibition

Compounds structurally related to the queried chemical have been studied for their role as dipeptidyl peptidase IV inhibitors, with potential applications in treating type 2 diabetes. These inhibitors demonstrate rapid absorption and are metabolized predominantly through hydroxylation (Sharma et al., 2012).

Serotonin Receptor Activation

Derivatives of the compound have been investigated for their efficacy as 5-HT1A receptor agonists. These compounds show promise in treating chronic nociceptive and neuropathic pain, as well as preempting allodynia following spinal cord injury (Colpaert et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone acts as an agonist of the GPR119 receptor. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone on GPR119 affects the insulin and incretin hormone release pathways. The compound’s stimulation of insulin release helps lower plasma glucose levels, while its promotion of incretin hormone release aids in the regulation of insulin secretion .

Pharmacokinetics

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is orally available. It has been shown to have a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans, indicating good bioavailability .

Result of Action

The molecular and cellular effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion. These actions help regulate blood glucose levels, making the compound a potential treatment for type 2 diabetes .

Propiedades

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-9-12(22-8-18-9)13(20)19-4-2-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,8,11H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKOOLCVIVCEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(sec-butyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2495249.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)

![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)